molecular formula C19H18N2O2 B218271 Binaltorphimine CAS No. 105618-27-7

Binaltorphimine

Número de catálogo B218271
Número CAS: 105618-27-7
Peso molecular: 675.8 g/mol
Clave InChI: DKIVQMBUHVYDFC-IWRYZOJTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Binaltorphimine is a selective kappa-opioid receptor antagonist that has been widely used in scientific research to study the role of kappa-opioid receptors in various physiological and pathological processes. This compound is a synthetic derivative of the naturally occurring alkaloid, Salvinorin A, and has been shown to have high affinity and selectivity for kappa-opioid receptors.

Mecanismo De Acción

Binaltorphimine works by selectively blocking the activity of kappa-opioid receptors, which are found throughout the body and are involved in a variety of physiological processes. By blocking the activity of these receptors, binaltorphimine can modulate the effects of endogenous opioid peptides and other compounds that activate these receptors.
Biochemical and Physiological Effects:
Binaltorphimine has been shown to have a number of biochemical and physiological effects, including the modulation of pain, mood, and addiction-related behaviors. This compound has also been shown to have effects on immune function, cardiovascular function, and gastrointestinal function, among others.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of binaltorphimine is its high affinity and selectivity for kappa-opioid receptors, which allows for precise manipulation of these receptors in laboratory experiments. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in vivo.

Direcciones Futuras

There are a number of future directions for research on binaltorphimine, including the development of more potent and selective kappa-opioid receptor antagonists, the exploration of novel therapeutic applications for these compounds, and the investigation of the role of kappa-opioid receptors in various disease states. Additionally, further research is needed to better understand the mechanisms of action of binaltorphimine and other kappa-opioid receptor antagonists, as well as their potential side effects and interactions with other compounds.

Métodos De Síntesis

Binaltorphimine can be synthesized using a variety of methods, including chemical synthesis and semisynthesis. Chemical synthesis involves the use of chemical reactions to create the compound from basic building blocks, while semisynthesis involves the modification of a naturally occurring compound to create a new derivative. The most common method for synthesizing binaltorphimine involves the modification of Salvinorin A using chemical reactions.

Aplicaciones Científicas De Investigación

Binaltorphimine has been used extensively in scientific research to study the role of kappa-opioid receptors in various physiological and pathological processes. This compound has been shown to be effective in blocking the effects of kappa-opioid receptor agonists, which has led to a better understanding of the role of these receptors in pain, addiction, and other conditions.

Propiedades

Número CAS

105618-27-7

Nombre del producto

Binaltorphimine

Fórmula molecular

C19H18N2O2

Peso molecular

675.8 g/mol

Nombre IUPAC

(1S,2S,7S,8S,12R,20R,24R,32R)-11,33-bis(cyclopropylmethyl)-22-methyl-19,25-dioxa-11,22,33-triazaundecacyclo[24.9.1.18,14.01,24.02,32.04,23.05,21.07,12.08,20.030,36.018,37]heptatriaconta-4(23),5(21),14(37),15,17,26,28,30(36)-octaene-2,7,17,27-tetrol

InChI

InChI=1S/C41H45N3O6/c1-42-32-24(16-40(47)28-14-22-6-8-26(45)34-30(22)38(40,36(32)49-34)10-12-43(28)18-20-2-3-20)25-17-41(48)29-15-23-7-9-27(46)35-31(23)39(41,37(50-35)33(25)42)11-13-44(29)19-21-4-5-21/h6-9,20-21,28-29,36-37,45-48H,2-5,10-19H2,1H3/t28-,29-,36+,37+,38+,39+,40-,41-/m1/s1

Clave InChI

DKIVQMBUHVYDFC-IWRYZOJTSA-N

SMILES isomérico

CN1C2=C(C[C@]3([C@H]4CC5=C6[C@]3([C@H]2OC6=C(C=C5)O)CCN4CC7CC7)O)C8=C1[C@H]9[C@@]12CCN([C@@H]([C@@]1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1

SMILES

CN1C2=C(CC3(C4CC5=C6C3(C2OC6=C(C=C5)O)CCN4CC7CC7)O)C8=C1C9C12CCN(C(C1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1

SMILES canónico

CN1C2=C(CC3(C4CC5=C6C3(C2OC6=C(C=C5)O)CCN4CC7CC7)O)C8=C1C9C12CCN(C(C1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1

Sinónimos

inaltorphimine
BNI ligand

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.